N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide features a benzo[d][1,3]dioxole (benzodioxole) core linked to a pyridin-3-yl-substituted imidazole via an ethyl-carboxamide bridge. This structure combines aromatic heterocycles (imidazole, pyridine) with the benzodioxole moiety, which is associated with diverse bioactivities, including kinase inhibition and antitumor effects.
Properties
IUPAC Name |
N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(13-3-4-15-16(10-13)25-12-24-15)21-7-9-22-8-6-20-17(22)14-2-1-5-19-11-14/h1-6,8,10-11H,7,9,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDJXZKAYXSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines. The reaction conditions often involve the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Scientific Research Applications
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxole-5-carboxamide Derivatives
6-Bromo-N-(naphthalen-1-yl)-benzo[d][1,3]dioxole-5-carboxamide (BNBC)
- Structure : Shares the benzodioxole-carboxamide core but replaces the pyridinyl-imidazole group with a brominated benzodioxole and naphthyl substituent.
- Bioactivity: Acts as a human MITA/STING agonist, demonstrating potent antitumor effects in murine models via intravenous administration .
- Key Difference : The absence of an imidazole-pyridine motif in BNBC highlights the role of substituents in directing activity toward STING pathways versus kinase inhibition.
CCG258207 (14ao)
- Structure : Contains a benzodioxole-ether-piperidine scaffold linked to a pyridin-3-yl-ethyl group. Unlike the target compound, it includes a fluorobenzamide and piperidine ring.
- Synthesis : Prepared via EDCI/HOBt-mediated coupling (82% yield, >95% HPLC purity) .
- Relevance: Demonstrates the importance of pyridine positioning (3-yl vs.
Imidazole-Containing Analogs
VNF, KET, and VFV (CYP51 Inhibitors)
- Structures : Feature imidazole or triazole rings critical for binding protozoan CYP51 enzymes. VNF, for example, has a biphenyl-carboxamide linked to imidazole .
- Bioactivity: These compounds inhibit Trypanosoma cruzi, T. brucei, and Leishmania infantum CYP51, validated via docking studies .
- Comparison : The target compound’s imidazole-pyridine group may offer unique hydrogen-bonding or π-stacking interactions distinct from triazole-based inhibitors.
Ponatinib Derivatives
- Modifications: Introduction of water-soluble amines on imidazole (e.g., dimethylamino or pyrrolidinyl groups) failed to enhance potency, underscoring the delicate balance between solubility and target affinity .
- Insight : The target compound’s unmodified imidazole and pyridine groups may prioritize target engagement over solubility, necessitating further prodrug strategies.
Kinase-Targeting Compounds
CCG258209 (14aq)
- Structure : Substitutes the pyridin-3-yl group with an imidazol-2-ylmethyl moiety, retaining the benzodioxole core.
- Synthesis : Achieved 78% yield with >95% purity, indicating robustness in coupling reactions for diverse heterocycles .
- Implication : The imidazole’s nitrogen positioning (1H vs. 2-yl) may influence kinase selectivity, though biological data are pending.
Critical Analysis and Research Implications
Structural Determinants :
- The pyridin-3-yl group in the target compound and CCG258207 may favor interactions with kinase ATP-binding pockets, whereas benzodioxole enhances metabolic stability.
- Imidazole rings in VNF and the target compound suggest versatility in targeting enzymes (CYP51 vs. kinases) based on auxiliary substituents.
Synthetic Considerations :
- Further studies should prioritize kinase inhibition assays and solubility profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
